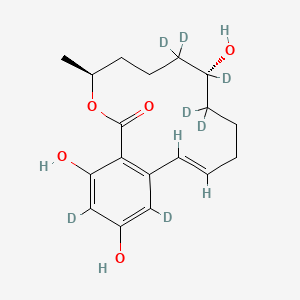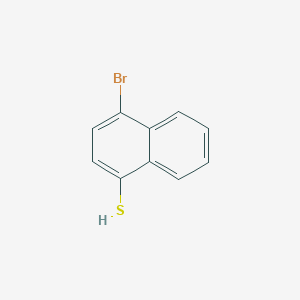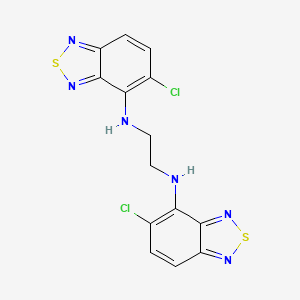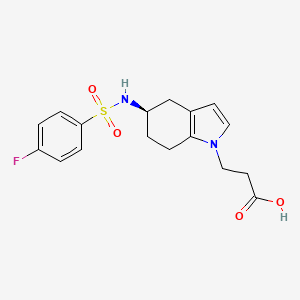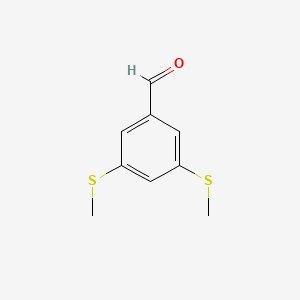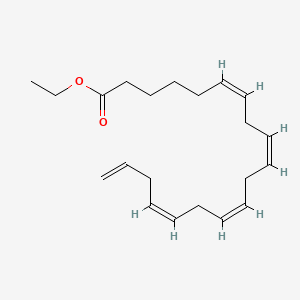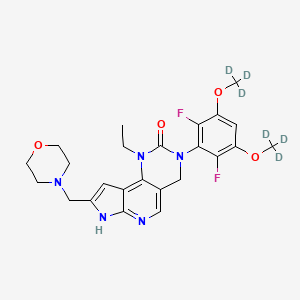
Pemigatinib-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemigatinib-D6 is a deuterated form of Pemigatinib, a small molecule kinase inhibitor. Pemigatinib is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer. It functions by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3, which play a crucial role in tumor cell proliferation and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pemigatinib-D6 involves the incorporation of deuterium atoms into the Pemigatinib molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms. This process would require specialized equipment and conditions to maintain the integrity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pemigatinib-D6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pemigatinib-D6 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular pathways and mechanisms involving FGFRs.
Medicine: Explored for its potential therapeutic benefits in treating various cancers, particularly those involving FGFR gene fusions or rearrangements.
Industry: Utilized in the development of novel drug formulations and delivery systems .
Wirkmechanismus
Pemigatinib-D6 exerts its effects by inhibiting the activity of FGFR1, FGFR2, and FGFR3. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these receptors, this compound disrupts these pathways, leading to reduced tumor growth and increased cancer cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erdafitinib: Another FGFR inhibitor used for treating bladder cancer.
Infigratinib: An FGFR inhibitor used for treating cholangiocarcinoma.
Futibatinib: A selective FGFR inhibitor under investigation for various cancers
Uniqueness
Pemigatinib-D6 is unique due to its deuterated nature, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C24H27F2N5O4 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3 |
InChI-Schlüssel |
HCDMJFOHIXMBOV-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H] |
Kanonische SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
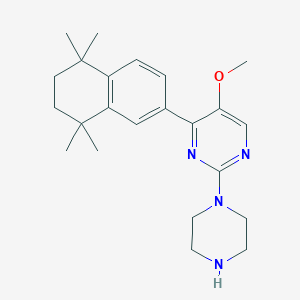
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
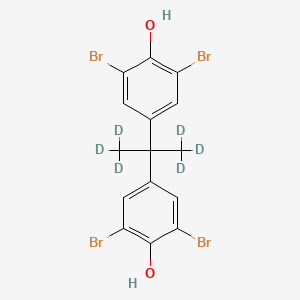
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
